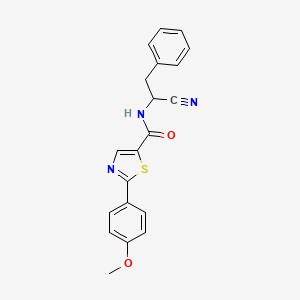

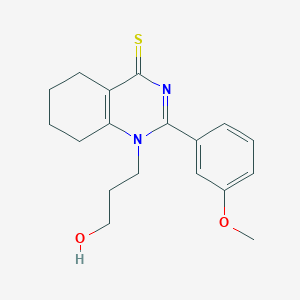

2-Amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthaleneone, 1,2,3,4-Tetrahydro-1-naphthalenone, 1-Oxotetralin, 1-Oxo-1,2,3,4-tetrahydronaphthalene, alpha-Tetralone, 1,2,3,4-Tetrahydro-1-oxonaphthalene, 3,4-Dihydronaphthalen-1 (2H)-one .

Scientific Research Applications

Adsorption Properties and Environmental Applications

The study of adsorption properties of hydroxyl- and amino-substituted aromatics to carbon nanotubes highlights significant implications for environmental applications. These compounds, including those structurally related to "2-Amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one hydrochloride", exhibit strong adsorptive affinities due to electron-donor-acceptor interactions and Lewis acid-base interactions. This suggests potential for selective removal of environmental contaminants using carbon nanotubes (Chen et al., 2008).

Fluorescence Sensing and Analytical Chemistry

The compound's relevance in fluorescence sensing is underscored by its application in enantioselective fluorescence sensing of chiral alpha-amino alcohols. This application involves the formation of highly fluorescent complexes that can accurately measure amino alcohols at micromolar concentrations, suggesting a powerful tool for analytical chemistry (Liu et al., 2008).

Organic Synthesis and Material Science

Research into the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which share functional group similarities with "2-Amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one hydrochloride", opens avenues in material science. These studies contribute to the development of materials for organic light emitting diodes, showcasing the compound's utility in organic synthesis and electronic material research (García-López et al., 2014).

Chemical Sensing and Biomedical Research

The utility of "2-Amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one hydrochloride" extends to chemical sensing, where derivatives of structurally similar compounds have been used in the detection of Al3+ ions, indicating potential applications in biomedical research and diagnostics. This highlights the compound's role in developing sensitive and selective chemical sensors for metal ions (Asiri et al., 2018).

Photophysical Properties and Dye Synthesis

The exploration of core-substituted naphthalene diimide dyes, which relate to the chemical structure of interest, provides insights into the synthesis of dyes with bathochromically shifted absorption maxima and high fluorescence quantum yields. This research contributes to the field of dye synthesis, offering new perspectives on the development of photophysically interesting compounds for various applications (Thalacker et al., 2006).

Properties

IUPAC Name |

2-amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13;/h1-3,9H,4-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJGQOIIKIYOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)C(=O)C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)

![3-[(3-chloro-4-methylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one](/img/structure/B2675165.png)

![6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675168.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine](/img/structure/B2675174.png)

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2675178.png)